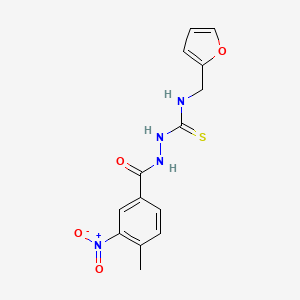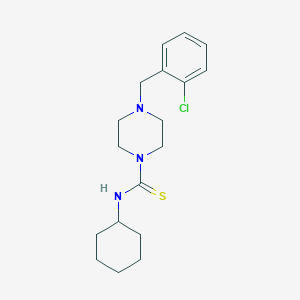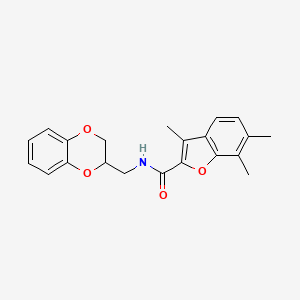![molecular formula C14H14N2O3S B4130747 N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4130747.png)
N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide
説明
N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide, also known as SR-95531, is a potent and selective antagonist of the GABA-A receptor. It is widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological processes.
作用機序
N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide acts as a competitive antagonist of the GABA-A receptor by binding to the benzodiazepine site and preventing the binding of GABA and benzodiazepine agonists. This results in a decrease in GABAergic neurotransmission and an increase in neuronal excitability.
Biochemical and Physiological Effects:
N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects in various systems. In the central nervous system, it can induce seizures and increase anxiety-like behavior. In the peripheral nervous system, it can affect smooth muscle contraction and blood pressure regulation. N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide has also been shown to modulate immune responses and affect insulin secretion in pancreatic beta cells.
実験室実験の利点と制限
One major advantage of using N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide in lab experiments is its selectivity for GABA-A receptors and its ability to selectively block their activity. This allows researchers to study the specific effects of GABA-A receptor modulation without interference from other neurotransmitter systems. However, one limitation of N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide is its relatively short duration of action, which can limit its usefulness in certain experimental designs.
将来の方向性
There are many potential future directions for research involving N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide. One area of focus could be the development of more selective and longer-acting GABA-A receptor antagonists for use in experimental and clinical settings. Another area of interest could be the investigation of the role of GABA-A receptors in various disease states, such as epilepsy, anxiety, and addiction. Additionally, the effects of N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide on immune function and insulin secretion warrant further study.
科学的研究の応用
N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide is widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological processes. It is commonly used as a tool to selectively block GABA-A receptors and study their effects on neuronal excitability, synaptic transmission, and behavior. N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide has been used in studies of epilepsy, anxiety, addiction, and sleep disorders, among others.
特性
IUPAC Name |
N-[2-(4-nitrophenyl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(9-15-14(17)13-3-2-8-20-13)11-4-6-12(7-5-11)16(18)19/h2-8,10H,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBVIGZDMSOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4130666.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-chloro-4-fluorophenyl)urea](/img/structure/B4130673.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4130687.png)
![ethyl 4-[({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]benzoate](/img/structure/B4130694.png)
![(3S*,4R*)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4130700.png)
![1-benzyl-3-(2-furyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4130715.png)
![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4130720.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4130724.png)

![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4130736.png)

![N-[4-(aminosulfonyl)phenyl]-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4130754.png)
![N,N-diethyl-1-{2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidine-3-carboxamide](/img/structure/B4130773.png)